Pyridin-4-ylurea

Descripción general

Descripción

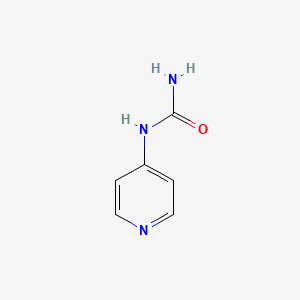

Pyridin-4-ylurea is a chemical compound with the molecular formula C6H7N3O. It consists of a six-membered pyridine ring containing a nitrogen atom at position 4, and a urea functional group attached to the pyridine ring at the same position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pyridin-4-ylurea can be synthesized through a reaction between a pyridine derivative and an isocyanate (R-N=C=O). The reaction typically involves the following steps:

Starting Materials: Pyridine-4-amine and an appropriate isocyanate.

Reaction Conditions: The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran at room temperature.

Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and implementing continuous flow reactors for efficient production.

Análisis De Reacciones Químicas

Types of Reactions: Pyridin-4-ylurea undergoes several types of chemical reactions, including:

Hydrolysis: Under strong acidic or basic conditions, the urea group can undergo hydrolysis, breaking the C-N bonds and forming pyridine-4-amine and carbon dioxide.

Substitution Reactions: The nitrogen atom in the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

Hydrolysis: Pyridine-4-amine and carbon dioxide.

Substitution: Various substituted this compound derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pyridin-4-ylurea derivatives have been extensively studied for their potential as therapeutic agents. Key areas of research include:

- Anticancer Activity : this compound has shown promise in inhibiting the proliferation of various cancer cell lines. Studies indicate that it may induce apoptosis and inhibit metastasis in cancer cells. For instance, one study demonstrated significant antiproliferative effects against breast and prostate cancer cells, with IC50 values indicating high potency.

- Neurological Disorders : Research suggests that this compound may modulate neurotransmitter receptors and ion channels, potentially offering therapeutic benefits for conditions such as multiple sclerosis and other neurological disorders.

This compound exhibits a range of biological activities:

- Antimicrobial Properties : Various derivatives have been tested for their antimicrobial efficacy against bacteria and fungi. The structure-activity relationship studies indicate that specific substitutions enhance antimicrobial activity .

- Enzyme Inhibition : this compound has been investigated as an enzyme inhibitor, particularly in the context of metabolic pathways associated with cancer and other diseases.

Anticancer Screening

A notable case study published in Cancer Letters evaluated the antiproliferative effects of this compound derivatives against several cancer cell lines. The study reported:

- Cell Cycle Arrest : Induction of cell cycle arrest was observed in treated cancer cells.

- Apoptosis Induction : Evidence of apoptosis was confirmed through various assays.

This study underscores the potential of this compound as a lead compound in anticancer drug development.

Neurological Research

Another case study investigated the effects of this compound on models of multiple sclerosis. The findings suggested improvements in motor function and reductions in disease symptoms, indicating its potential as a therapeutic agent for neurological disorders.

Mecanismo De Acción

The mechanism of action of pyridin-4-ylurea involves its ability to form hydrogen bonds and interact with biological molecules. The urea group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The pyridine ring can participate in π-π interactions and coordinate with metal ions, further influencing its biological activity.

Comparación Con Compuestos Similares

Bis(pyridylurea) Ligands: These compounds contain two pyridyl ends separated by various linkers and have been used as anion receptors and building blocks for supramolecular architectures.

Pyridine Derivatives: Compounds such as pyridine-4-amine and pyridine-4-carboxamide share structural similarities with pyridin-4-ylurea.

Actividad Biológica

Pyridin-4-ylurea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring attached to a urea moiety. This structural arrangement allows for significant interactions with various biological targets, including enzymes and receptors.

- Enzyme Inhibition : this compound has been studied for its ability to inhibit specific enzymes, particularly those involved in cancer cell proliferation. For instance, it targets the Tyrosine-protein kinase ABL1 , which plays a crucial role in cell signaling pathways associated with cancer progression.

- Receptor Modulation : The compound interacts with various receptors, influencing cellular signaling pathways. This modulation can affect processes such as apoptosis and cell cycle regulation, making it a candidate for cancer therapeutics.

- Antiproliferative Effects : Research indicates that this compound exhibits antiproliferative activity against several human cancer cell lines, suggesting its potential as an anticancer agent.

Biological Activity Overview

| Activity Type | Description | References |

|---|---|---|

| Enzyme Inhibition | Inhibits Tyrosine-protein kinase ABL1, affecting cancer cell growth. | |

| Antiproliferative | Exhibits significant antiproliferative effects against various cancer cell lines. | |

| Receptor Modulation | Modulates receptor activity, influencing key biochemical pathways involved in disease processes. |

Case Study 1: Anticancer Activity

In a study investigating the effects of this compound on cancer cells, it was found that the compound significantly reduced cell viability in breast and lung cancer cell lines. The mechanism was attributed to the inhibition of ABL1, leading to increased apoptosis rates.

Case Study 2: Enzyme Interaction

Another research effort focused on the binding affinity of this compound with various enzymes. The findings indicated strong binding interactions with certain kinases, suggesting its potential as a lead compound in drug development for targeted therapies against specific cancers.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties of this compound is essential for assessing its therapeutic viability:

Propiedades

IUPAC Name |

pyridin-4-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-6(10)9-5-1-3-8-4-2-5/h1-4H,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJVRPQWEPOSOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30157672 | |

| Record name | Urea, 4-pyridinyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13262-38-9 | |

| Record name | Urea, (4-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013262389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 4-pyridinyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.